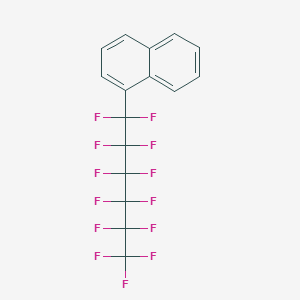
1-(Tridecafluorohexyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tridecafluorohexyl)naphthalene is a fluorinated organic compound that features a naphthalene ring substituted with a tridecafluorohexyl group. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tridecafluorohexyl)naphthalene typically involves the reaction of naphthalene with a tridecafluorohexyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Tridecafluorohexyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the naphthalene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products
Substitution: Products include halogenated naphthalenes, nitronaphthalenes, and sulfonated derivatives.
Oxidation: Major products are naphthoquinones and phthalic anhydride.
Reduction: Reduced products include dihydronaphthalenes and tetrahydronaphthalenes.
Scientific Research Applications
1-(Tridecafluorohexyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1-(Tridecafluorohexyl)naphthalene involves its interaction with molecular targets through its fluorinated chain and aromatic ring. The tridecafluorohexyl group imparts hydrophobicity and chemical stability, allowing the compound to interact with hydrophobic regions of biomolecules or materials. The naphthalene ring can participate in π-π interactions, enhancing its binding affinity to aromatic systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoronaphthalene
- 1-Chloronaphthalene
- 1-Bromonaphthalene
- 1-Iodonaphthalene
Uniqueness
1-(Tridecafluorohexyl)naphthalene is unique due to its long fluorinated chain, which imparts exceptional chemical resistance and low surface energy compared to other halogenated naphthalenes. This makes it particularly valuable in applications requiring high-performance materials with specific surface properties.
Properties
CAS No. |
93697-17-7 |
|---|---|
Molecular Formula |
C16H7F13 |
Molecular Weight |
446.20 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)naphthalene |
InChI |
InChI=1S/C16H7F13/c17-11(18,10-7-3-5-8-4-1-2-6-9(8)10)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h1-7H |
InChI Key |
QQYGCXVOZCUYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




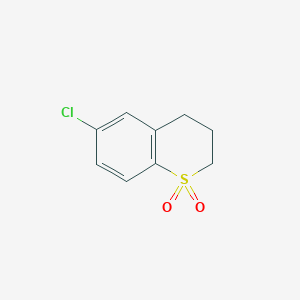
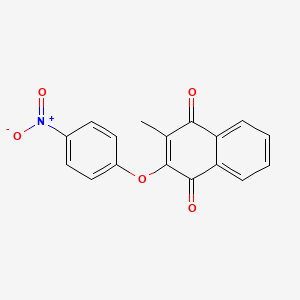


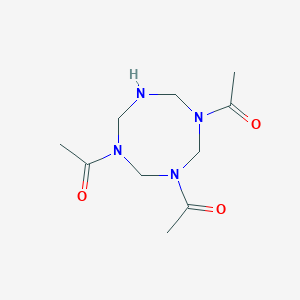
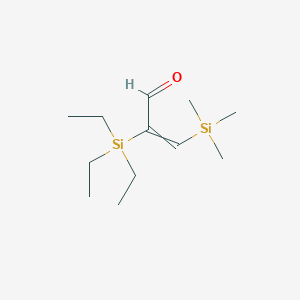

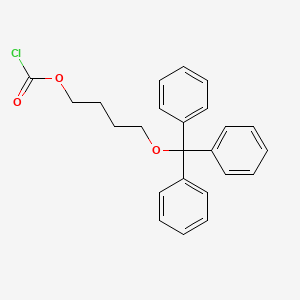
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
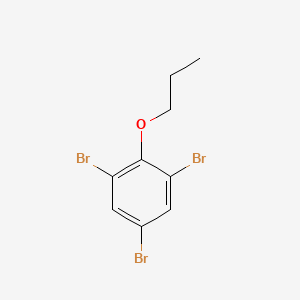
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
